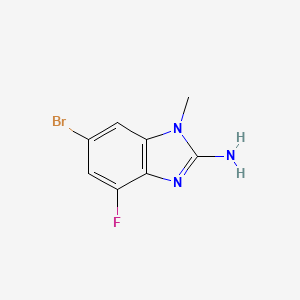

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

CAS No.:

Cat. No.: VC18063105

Molecular Formula: C8H7BrFN3

Molecular Weight: 244.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrFN3 |

|---|---|

| Molecular Weight | 244.06 g/mol |

| IUPAC Name | 6-bromo-4-fluoro-1-methylbenzimidazol-2-amine |

| Standard InChI | InChI=1S/C8H7BrFN3/c1-13-6-3-4(9)2-5(10)7(6)12-8(13)11/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | CFJBYTLGCVMZRQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=CC(=C2)Br)F)N=C1N |

Introduction

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a complex organic compound belonging to the benzodiazole family, which consists of a benzene ring fused to a diazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. Its unique structure, featuring bromine and fluorine substituents, contributes to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the bromination of 4-fluoro-1-methyl-1H-benzodiazole using bromine or brominating agents. This reaction requires controlled conditions to ensure selective substitution at the 6-position of the benzodiazole ring. Common reagents include potassium carbonate as a base and solvents like dimethylformamide or acetonitrile to facilitate the reaction.

Synthesis Conditions:

| Reagent | Role | Conditions |

|---|---|---|

| Bromine/Brominating Agent | Substitution | Controlled temperature and time |

| Potassium Carbonate | Base | Basic medium |

| Dimethylformamide/Acetonitrile | Solvent | Facilitates reaction |

Potential Applications:

-

Pharmaceutical Intermediate: Used in the synthesis of drugs targeting specific diseases.

-

Cancer Therapeutics: Potential kinase inhibitors for cancer treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume